molecular formula C19H24N2O2 B124611 (6R)-Hydroxy (S,S)-Palonosetron CAS No. 176019-33-3

(6R)-Hydroxy (S,S)-Palonosetron

货号: B124611
CAS 编号: 176019-33-3
分子量: 312.4 g/mol
InChI 键: TZDXMUXWGXFPLG-KBRIMQKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (6R)-Hydroxy (S,S)-Palonosetron is a complex organic molecule with a unique structure It features a bicyclic azabicyclo[222]octane ring system fused to a tetrahydroisoquinoline core, which is further functionalized with a hydroxyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-Hydroxy (S,S)-Palonosetron typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the azabicyclo[2.2.2]octane ring: This can be achieved through a series of cyclization reactions involving amines and suitable alkylating agents.

    Construction of the tetrahydroisoquinoline core: This step may involve Pictet-Spengler reactions or other cyclization methods.

    Functionalization with a hydroxyl group: This can be introduced through selective hydroxylation reactions using reagents like osmium tetroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

(6R)-Hydroxy (S,S)-Palonosetron: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the azabicyclo[2.2.2]octane ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or osmium tetroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.

科学研究应用

(6R)-Hydroxy (S,S)-Palonosetron: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用机制

The mechanism of action of (6R)-Hydroxy (S,S)-Palonosetron involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

相似化合物的比较

Similar Compounds

Uniqueness

(6R)-Hydroxy (S,S)-Palonosetron: is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

生物活性

(6R)-Hydroxy (S,S)-Palonosetron is a metabolite of palonosetron, a potent 5-HT3 receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity, pharmacodynamics, and clinical implications of this compound based on diverse research findings.

Overview of Palonosetron

Palonosetron is recognized for its high binding affinity to the 5-HT3 receptor, which is significantly greater than that of first-generation 5-HT3 antagonists. Its pharmacokinetic profile includes a prolonged elimination half-life of approximately 40 hours, allowing for effective management of both acute and delayed CINV with a single dose . The compound's unique structure contributes to its efficacy in clinical settings, particularly in oncology.

The mechanism by which this compound exerts its effects is closely related to that of palonosetron itself. It acts as an antagonist at the 5-HT3 receptor, inhibiting the action of serotonin, which is a key mediator in the emetic pathway triggered by chemotherapy. The binding affinity and functional activity of palonosetron are attributed to its stereochemistry, specifically the (S,S) configuration .

Binding Affinity

  • 5-HT3 Receptor Binding : Palonosetron exhibits over 30-fold higher binding affinity for the 5-HT3 receptor compared to traditional agents like ondansetron. This high affinity is crucial for its effectiveness in preventing CINV .
  • Metabolite Activity : While this compound has been identified as a metabolite, it possesses significantly lower activity at the 5-HT3 receptor, contributing minimally to the overall antiemetic effect when compared to its parent compound .

Clinical Efficacy

Clinical trials have demonstrated that palonosetron significantly improves complete response (CR) rates in patients undergoing highly emetogenic chemotherapy. A pooled analysis indicated CR rates of 72% with palonosetron versus 60% with ondansetron . Furthermore, studies indicate that palonosetron maintains efficacy over extended periods, reducing the incidence of delayed CINV.

Case Studies and Clinical Trials

  • Efficacy in Adults : A study involving 161 patients showed that palonosetron administered before chemotherapy resulted in CR rates exceeding those observed with lower doses of other antiemetics .
  • Pediatric Applications : In pediatric populations, palonosetron demonstrated comparable efficacy to ondansetron during acute phases but was more effective in preventing delayed emesis .

Pharmacokinetics

The pharmacokinetic profile of palonosetron is characterized by:

  • Absorption : Following intravenous administration, peak plasma concentrations are reached within approximately 5 hours.
  • Distribution : The volume of distribution ranges from 6.9 to 12.6 L/kg with about 62% plasma protein binding.
  • Metabolism : Primarily metabolized by CYP2D6, with significant contributions from CYP3A4 and CYP1A2 enzymes. The major metabolites include N-oxide-palonosetron and 6-S-hydroxy-palonosetron, which exhibit minimal receptor activity .

Summary Table: Pharmacokinetic Parameters

ParameterValue
Elimination Half-Life~40 hours
Volume of Distribution6.9 - 12.6 L/kg
Plasma Protein Binding~62%
Primary MetabolitesN-oxide-palonosetron, 6-S-hydroxy-palonosetron

属性

IUPAC Name

(3aS,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXMUXWGXFPLG-KBRIMQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。